molecular formula C5H5ClN2O2 B2502077 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid CAS No. 1093261-72-3

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B2502077
M. Wt: 160.56
InChI Key: LXHHGELVASWLKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is C7H7ClN2O3 . It consists of a chlorinated imidazole ring with a carboxylic acid group at position 5 and a methyl group at position 2. The molecular weight is approximately 236.65 g/mol .


Chemical Reactions Analysis

Imidazoles participate in diverse chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the formation of 1,2,4-trisubstituted imidazoles can be achieved in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Scientific Research Applications

Antihypertensive Agent Synthesis

4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid derivatives have been investigated in the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds, such as 4-(1-hydroxyalkyl)-imidazole derivatives, have shown strong binding affinity to the angiotensin II receptor and have been effective in inhibiting angiotensin II-induced pressor responses, potentially useful in treating hypertension (Yanagisawa et al., 1996).

Antiviral Nucleoside Synthesis

A lithiation route involving derivatives of imidazole carboxylic acids, such as 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has been applied in the synthesis of 3-deazaguanosine, an antiviral nucleoside. This method allows for the creation of a wide range of 5-substituted derivatives, which can be significant in developing antiviral therapies (Tanaka et al., 1986).

Synthesis of Imidazole Derivatives

Research has focused on the efficient synthesis of imidazole derivatives, recognizing the importance of compounds like 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid as precursors for biologically active compounds. This research has implications for large-scale synthesis and the preparation of analogs, contributing to pharmaceutical and medicinal chemistry (Davood et al., 2008).

Antioxidant Activity

Studies have been conducted on the synthesis and evaluation of the antioxidant activity of imidazole derivatives, including those related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid. These derivatives have exhibited high antioxidant action, potentially useful in developing therapeutic agents with antioxidant properties (Grozav et al., 2014).

Peptidomimetics and ACE Inhibitors

Research on novel 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics, related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has led to the discovery of potent Angiotensin Converting Enzyme (ACE) inhibitors. These findings are significant for the development of new medications for hypertension and related cardiovascular diseases (Jallapally et al., 2015).

Future Directions

: Imidazole synthesis - Organic Chemistry Portal : [Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem

properties

IUPAC Name

5-chloro-2-methyl-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHGELVASWLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

Citations

For This Compound
1
Citations
AE Cotman, M Durcik, D Benedetto Tiz… - Journal of medicinal …, 2023 - ACS Publications
… 34s50, 35s51, 35s54, 36s55, (36)34s53, (38) and 35s52 (39,40) were prepared according to the published procedures, and the 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid (…
Number of citations: 7 pubs.acs.org

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